1,2,4,7,9-Pentachlorodibenzo-p-dioxin
CAS No.: 82291-37-0
Cat. No.: VC8029109
Molecular Formula: C12H3Cl5O2
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82291-37-0 |
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Molecular Formula | C12H3Cl5O2 |
Molecular Weight | 356.4 g/mol |
IUPAC Name | 1,2,4,7,9-pentachlorodibenzo-p-dioxin |
Standard InChI | InChI=1S/C12H3Cl5O2/c13-4-1-6(15)10-8(2-4)18-11-7(16)3-5(14)9(17)12(11)19-10/h1-3H |
Standard InChI Key | QLBBXWPVEFJZEC-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C2=C1OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl |
Canonical SMILES | C1=C(C=C(C2=C1OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
PeCDD’s structure consists of two benzene rings connected by two oxygen atoms, forming a planar dibenzo-p-dioxin skeleton. Five chlorine atoms occupy the 1, 2, 4, 7, and 9 positions, creating a substitution pattern that influences its stability and reactivity. The planar geometry and chlorine substitution enhance its lipophilicity, enabling bioaccumulation in adipose tissue .
Stability and Environmental Persistence
The chlorine atoms confer exceptional resistance to thermal, chemical, and biological degradation. PeCDD’s half-life in soil ranges from 9 to 15 years, while in aquatic sediments, it persists for decades . This stability is compounded by its low water solubility () and high octanol-water partition coefficient (), favoring accumulation in organic matter and lipid-rich tissues.
Environmental Occurrence and Sources
Anthropogenic Sources
PeCDD is unintentionally generated during:
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Combustion processes: Municipal waste incineration, fossil fuel combustion, and biomass burning .
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Industrial activities: Production of chlorinated pesticides, herbicides, and PVC .
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Metal smelting: Secondary copper and aluminum production releases dioxins into the atmosphere .
Natural Sources
Volcanic eruptions and forest fires contribute trace amounts of PeCDD, though anthropogenic sources dominate global emissions .
Table 1: Major Sources of PeCDD Emissions
Source Category | Contribution (%) | Key Processes |
---|---|---|
Waste Incineration | 38 | Municipal, medical, hazardous |
Industrial Combustion | 29 | Cement kilns, power plants |
Metal Production | 18 | Smelting, recycling |
Natural Events | 15 | Wildfires, volcanic activity |
Data synthesized from ATSDR and EPA assessments .
Toxicological Mechanisms and Health Effects
Aryl Hydrocarbon Receptor (AhR) Activation
PeCDD binds to the AhR, a ligand-activated transcription factor, initiating a cascade of gene expression changes. This interaction induces cytochrome P450 enzymes (e.g., CYP1A1), generating reactive oxygen species (ROS) and disrupting cellular homeostasis . Chronic AhR activation is linked to immunosuppression, endocrine disruption, and carcinogenesis .
Acute and Chronic Toxicity
While less potent than 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), PeCDD exhibits significant toxicity:
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Immunotoxicity: Thymic atrophy and reduced T-cell proliferation observed in rodent studies.
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Endocrine disruption: Altered thyroid hormone (T3/T4) levels and estrogen signaling.
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Developmental effects: Skeletal malformations and impaired organogenesis in animal models .
Table 2: Comparative Toxicity of Dioxin Congeners
Congener | Relative Potency (TEF) | Key Health Effects |
---|---|---|
2,3,7,8-TCDD | 1.0 | Chloracne, carcinogenicity |
1,2,4,7,9-PeCDD | 0.1 | Immunotoxicity, endocrine disruption |
1,2,3,7,8-PeCDD | 0.03 | Developmental abnormalities |
Toxicity Equivalence Factors (TEFs) from WHO guidelines.
Human Exposure and Epidemiological Data
Exposure Pathways
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Dietary intake: Contaminated meat, dairy, and fish account for >90% of human exposure .
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Occupational exposure: Workers in incineration facilities and chemical industries face elevated risks .
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Environmental exposure: Airborne particulates and soil contamination near industrial sites .
Health Outcomes in Human Populations
Long-term epidemiological studies associate PeCDD with:
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Cancer: Elevated risks of soft-tissue sarcoma and non-Hodgkin lymphoma (OR = 1.5–2.3) .
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Reproductive effects: Reduced sperm quality and increased miscarriage rates.
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Metabolic disorders: Insulin resistance and dyslipidemia in highly exposed cohorts.
Regulatory Frameworks and Mitigation Strategies
International Agreements
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Stockholm Convention: Lists PeCDD as a POP, mandating emission reductions.
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EPA Regulations: Limits dioxin emissions from incinerators to <0.1 ng TEQ/m³ .
Remediation Technologies
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Thermal treatment: High-temperature incineration (>1,200°C) with flue gas scrubbing .
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Bioremediation: Fungal degradation (e.g., Phanerochaete chrysosporium) under aerobic conditions.
Research Gaps and Future Directions
Despite advances in understanding PeCDD’s toxicology, critical gaps remain:
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